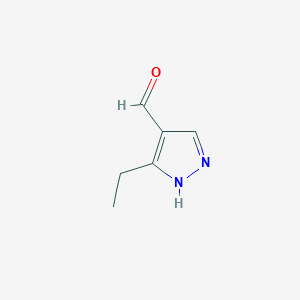

3-Ethyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms . Pyrazoles are used as building blocks in the synthesis of various pharmaceutical drugs due to their wide range of biological activities .

Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the condensation of hydrazines with 1,3-diketones . Another method involves the [3+2] cycloaddition of diazo compounds with alkynes .Molecular Structure Analysis

The pyrazole ring is a five-membered ring with two nitrogen atoms. The remaining three positions are occupied by carbon atoms .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. They can act as ligands in coordination chemistry, undergo N-arylation with aryl halides, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis

Pyrazoles are generally solid at room temperature. The exact physical and chemical properties (such as melting point, solubility, etc.) can vary depending on the specific pyrazole compound .Scientific Research Applications

Medicinal Chemistry: Drug Discovery

The pyrazole scaffold, including derivatives like 3-Ethyl-1H-pyrazole-4-carbaldehyde, is extensively used in medicinal chemistry for drug discovery. Pyrazoles are known for their wide range of biological properties, such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . The versatility of the pyrazole ring allows for the synthesis of compounds with significant pharmacological potential.

Agrochemistry: Pesticide Development

In agrochemistry, pyrazole derivatives are utilized to develop pesticides due to their herbicidal properties. The structural flexibility of pyrazoles enables the creation of targeted molecules that can act as effective herbicides, providing a sustainable approach to crop protection .

Coordination Chemistry: Ligand Synthesis

Pyrazole-based compounds serve as ligands in coordination chemistry. They can form complexes with various metals, which are useful in catalysis and materials science. The ability of 3-Ethyl-1H-pyrazole-4-carbaldehyde to bind with metal ions makes it a valuable compound for synthesizing new metal complexes with diverse applications .

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, pyrazole derivatives are involved in the design of catalysts. These catalysts can facilitate a range of chemical reactions, including those used in pharmaceutical synthesis and industrial processes. The pyrazole moiety can enhance the stability and efficiency of these catalysts .

Antimicrobial and Antioxidant Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial and antioxidant activities. These properties make them candidates for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Antitumor and Anticancer Applications

Pyrazole derivatives, including 3-Ethyl-1H-pyrazole-4-carbaldehyde, have been investigated for their antitumor and anticancer activities. They have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth, making them potential components of future cancer therapies .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-ethyl-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-6-5(4-9)3-7-8-6/h3-4H,2H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWYDRSSDKRKBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374548 |

Source

|

| Record name | 3-Ethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

154926-98-4 |

Source

|

| Record name | 3-Ethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154926-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)